(2S)-2-aminobutyramide chemical properties and structure
(2S)-2-aminobutyramide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-Aminobutyramide, also known as L-2-Aminobutanamide, is a chiral molecule that serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its hydrochloride salt, (2S)-2-Aminobutyramide hydrochloride, is particularly significant as a key building block in the production of the anti-epileptic drug Levetiracetam. This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of (2S)-2-aminobutyramide, tailored for professionals in research and drug development.
Chemical Structure and Properties
(2S)-2-Aminobutyramide possesses a stereocenter at the alpha-carbon, leading to its chiral nature. The hydrochloride salt is the most common form utilized in synthesis due to its stability and ease of handling.
Structure:
Chemical Structure of (2S)-2-aminobutyramide
The following tables summarize the key chemical and physical properties of (2S)-2-aminobutyramide and its hydrochloride salt.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-2-aminobutanamide[1] |
| Synonyms | L-2-Aminobutanamide, (S)-2-Aminobutanamide |
| CAS Number | 143164-46-9 (free base), 7682-20-4 (hydrochloride)[2] |
| Molecular Formula | C₄H₁₀N₂O (free base), C₄H₁₁ClN₂O (hydrochloride)[1][2] |
| InChI Key | HNNJFUDLLWOVKZ-VKHMYHEASA-N (free base), HDBMIDJFXOYCGK-DFWYDOINSA-N (hydrochloride)[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 102.14 g/mol (free base), 138.60 g/mol (hydrochloride)[1][2] |
| Appearance | White to off-white solid/crystalline powder[2][3] |
| Melting Point | 259-263 °C (hydrochloride)[2] |
| Boiling Point | 245.7 °C at 760 mmHg (hydrochloride)[3] |
| Solubility | Hydrochloride: Slightly soluble in water and DMSO.[2] Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[3] |
| pKa (Predicted) | 16.07 ± 0.50 (free base)[4] |
| Optical Rotation | [α]22/D +24° (c = 1 in H₂O) (hydrochloride)[2] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (DMSO-d₆): δ 0.88 (t, J = 7.5 Hz, 3H), 1.69 - 1.79 (m, 2H), 3.69 (t, J = 6.1 Hz, 1H), 7.52 (s, 1H), 7.88 (s, 1H)
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¹³C NMR (DMSO-d₆): δ 9.04, 24.22, 53.22, 170.34 (C=O)
Experimental Protocols
The synthesis of (2S)-2-aminobutyramide hydrochloride is a crucial step in the production of Levetiracetam. Below are detailed experimental protocols for its synthesis and subsequent utilization.
Synthesis of (S)-2-Aminobutanamide Hydrochloride
This protocol is based on the ammonolysis of a 2-bromobutyric acid ester followed by resolution and salification.
Experimental Workflow for Synthesis
Caption: Synthesis workflow of (S)-2-aminobutanamide hydrochloride.
Methodology:
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Ammonolysis: A solution of methyl 2-bromobutyrate is added dropwise to a cooled (below 10°C) methanolic ammonia solution (25% ammonia by weight). The reaction mixture is sealed and stirred for 1 hour at low temperature, then allowed to warm to 20°C and stirred for an additional 38-42 hours. The solvent is then evaporated under reduced pressure to yield crude DL-2-aminobutanamide.
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Resolution: The crude DL-2-aminobutanamide is dissolved in methanol. L-tartaric acid is slowly added to the solution with stirring. The mixture is cooled to room temperature, leading to the precipitation of (S)-2-aminobutanamide tartrate salt, which is then collected by filtration.
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Salification: The filtered (S)-2-aminobutanamide tartrate salt is suspended in methanol. Dry hydrogen chloride gas is bubbled through the suspension with stirring until the pH of the solution reaches 1-2. The mixture is then cooled to room temperature, and the resulting precipitate of (S)-2-aminobutanamide hydrochloride is collected by filtration, washed with a small amount of cold methanol, and dried.
Synthesis of Levetiracetam from (S)-2-Aminobutanamide Hydrochloride
This protocol outlines the condensation of (S)-2-aminobutanamide hydrochloride with 4-chlorobutyryl chloride followed by cyclization.
Experimental Workflow for Levetiracetam Synthesis
Caption: Synthesis workflow of Levetiracetam.
Methodology:
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Condensation: (S)-2-aminobutanamide hydrochloride is suspended in acetonitrile containing potassium carbonate. The mixture is cooled to 0-5°C. 4-chlorobutyryl chloride is then added dropwise while maintaining the temperature. The reaction is stirred until completion (monitored by TLC or HPLC) to form (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.
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Cyclization: The intermediate from the previous step is dissolved in dichloromethane. Potassium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) are added to the solution. The mixture is stirred at room temperature until the cyclization to Levetiracetam is complete. The product is then isolated and purified.
Biological Activity
(2S)-2-Aminobutyramide is primarily recognized for its role as a synthetic intermediate and is not known to possess significant intrinsic biological activity or to be involved in specific signaling pathways. Its importance lies in providing the correct stereochemistry for the final active pharmaceutical ingredient, Levetiracetam.
Conclusion
(2S)-2-Aminobutyramide is a fundamental chiral building block with significant applications in the pharmaceutical industry, most notably in the synthesis of Levetiracetam. A thorough understanding of its chemical properties, structure, and synthetic routes is essential for researchers and professionals involved in drug development and manufacturing. The protocols and data presented in this guide offer a comprehensive resource for the scientific community.
